molecular formula C8H10ClN B082646 4-chloro-N-ethylaniline CAS No. 13519-75-0

4-chloro-N-ethylaniline

Cat. No.: B082646
CAS No.: 13519-75-0
M. Wt: 155.62 g/mol
InChI Key: KLWDPIXDUVYHMS-UHFFFAOYSA-N
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Description

4-chloro-N-ethylaniline is an organic compound with the chemical formula C8H10ClN. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an ethyl group, and a chlorine atom is substituted at the para position of the benzene ring. This compound is used in various chemical processes and has applications in different fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-N-ethylaniline can be synthesized through several methods:

Industrial Production Methods

In industrial settings, the production of this compound often involves the continuous flow of reactants through a reactor system to ensure efficient mixing and reaction. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-ethylaniline is unique due to the presence of both the ethyl group on the nitrogen and the chlorine atom on the benzene ring. This combination imparts specific chemical properties, such as increased lipophilicity and altered reactivity, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

4-chloro-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWDPIXDUVYHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343163
Record name 4-chloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13519-75-0
Record name 4-Chloro-N-ethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13519-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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